4-Bromo-6-propylpyrimidine
Overview
Description
4-Bromo-6-propylpyrimidine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a propyl group at the 6th position of the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyrimidine derivatives. Bromination reactions typically involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Alkylation: The propyl group can be introduced via alkylation reactions. Common reagents include propyl bromide (C3H7Br) and a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding 4-propylpyrimidine.
Substitution: Substitution reactions, such as Suzuki-Miyaura coupling, can introduce various functional groups at the bromine site.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
4-Propylpyrimidine: Resulting from reduction reactions.
Coupling Products: Resulting from substitution reactions, such as biaryl compounds.
Scientific Research Applications
4-Bromo-6-propylpyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-6-propylpyrimidine is similar to other brominated pyrimidines, such as 5-Bromo-4-ethylpyrimidine and 5-Bromo-4-propylpyrimidine. its unique combination of a bromine atom and a propyl group at specific positions on the pyrimidine ring distinguishes it from these compounds. This unique structure can influence its reactivity and applications, making it a valuable compound in various fields.
Comparison with Similar Compounds
5-Bromo-4-ethylpyrimidine
5-Bromo-4-propylpyrimidine
4-Bromo-6-ethylpyrimidine
Properties
IUPAC Name |
4-bromo-6-propylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHSBFFEJMPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307261 | |
Record name | Pyrimidine, 4-bromo-6-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-11-7 | |
Record name | Pyrimidine, 4-bromo-6-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-6-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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